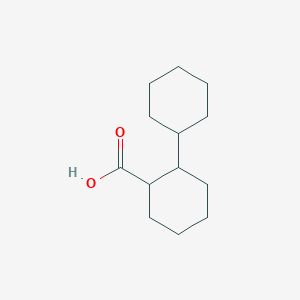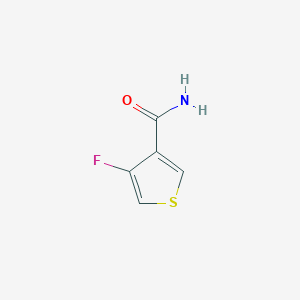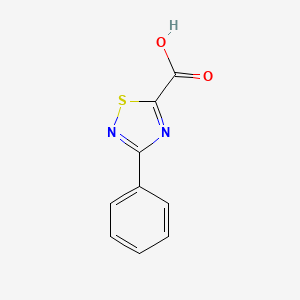
(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Tienilmetil)oxazolidin-2,5-diona es un compuesto quiral que pertenece a la clase de las oxazolidin-2,5-dionas. Estos compuestos son conocidos por sus diversas aplicaciones en química medicinal, particularmente como intermediarios en la síntesis de varios productos farmacéuticos. La presencia del grupo tienilmetil agrega propiedades únicas al compuesto, lo que lo convierte en un tema de interés en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-4-(2-Tienilmetil)oxazolidin-2,5-diona generalmente implica la reacción de un derivado de tienilmetil con un precursor de oxazolidin-2,5-diona. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclación: Utilizando tienilmetilamina y un precursor adecuado de oxazolidin-2,5-diona en condiciones ácidas o básicas.
Resolución quiral: Empleando catalizadores o reactivos quirales para obtener el enantiómero (S).
Métodos de producción industrial
Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Pueden emplearse técnicas como la síntesis de flujo continuo y la síntesis automatizada para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-4-(2-Tienilmetil)oxazolidin-2,5-diona puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Conversión a sulfóxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Reducción del anillo de oxazolidina para formar alcoholes o aminas correspondientes utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución nucleofílica en el grupo tienilmetil utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Nucleófilos: Haluros de alquilo, cloruros de acilo.
Productos principales formados
Sulfóxidos y sulfonas: A partir de reacciones de oxidación.
Alcoholes y aminas: A partir de reacciones de reducción.
Derivados sustituidos: A partir de reacciones de sustitución nucleofílica.
Aplicaciones Científicas De Investigación
(S)-4-(2-Tienilmetil)oxazolidin-2,5-diona tiene diversas aplicaciones en la investigación científica, que incluyen:
Química medicinal: Como intermedio en la síntesis de productos farmacéuticos, particularmente aquellos que se dirigen a infecciones bacterianas y trastornos neurológicos.
Estudios biológicos: Investigando sus efectos en las vías celulares y los objetivos moleculares.
Aplicaciones industriales: Utilizado en el desarrollo de agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-4-(2-Tienilmetil)oxazolidin-2,5-diona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo tienilmetil puede mejorar la afinidad de unión y la especificidad, lo que lleva a la modulación de las vías biológicas. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
®-4-(2-Tienilmetil)oxazolidin-2,5-diona: El enantiómero del compuesto, con posibles actividades biológicas diferentes.
4-(2-Furfuríl)oxazolidin-2,5-diona: Un compuesto similar con un grupo furfuríl en lugar de un grupo tienilmetil.
4-(2-Fenilmetil)oxazolidin-2,5-diona: Un compuesto con un grupo fenilmetil, utilizado en aplicaciones similares.
Unicidad
(S)-4-(2-Tienilmetil)oxazolidin-2,5-diona es único debido a la presencia del grupo tienilmetil, que confiere propiedades electrónicas y estéricas distintas. Estas propiedades pueden influir en su reactividad, afinidad de unión y actividad biológica general, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C8H7NO3S |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
(4S)-4-(thiophen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H7NO3S/c10-7-6(9-8(11)12-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,11)/t6-/m0/s1 |
Clave InChI |
SJNWQYPHFPSUGV-LURJTMIESA-N |
SMILES isomérico |
C1=CSC(=C1)C[C@H]2C(=O)OC(=O)N2 |
SMILES canónico |
C1=CSC(=C1)CC2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B11716250.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11716257.png)
![3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B11716264.png)
![(E)-[amino(pyridin-2-yl)methylidene]amino acetate](/img/structure/B11716273.png)

![2,5-Oxazolidinedione, 4-[(phenylmethoxy)methyl]-, (S)-](/img/structure/B11716292.png)



![(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)
![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)



